

Application Note and Protocol: Stability of N-Desmethyl Imatinib Mesylate in DMSO

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Desmethyl imatinib mesylate*

Cat. No.: B052777

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Introduction

N-Desmethyl imatinib, the major active metabolite of the tyrosine kinase inhibitor imatinib, is crucial for pharmacokinetic and pharmacodynamic studies.^{[1][2][3]} Dimethyl sulfoxide (DMSO) is a common solvent for dissolving and storing small molecules for in vitro assays. Therefore, understanding the stability of **N-Desmethyl imatinib mesylate** in DMSO is critical for ensuring the accuracy and reproducibility of experimental results. This document provides a detailed protocol for assessing the stability of **N-Desmethyl imatinib mesylate** in DMSO, including sample preparation, storage, analytical methodology, and data interpretation.

Chemical Information:

Property	Value
Compound Name	N-Desmethyl imatinib mesylate
Synonyms	Norimatinib mesylate, N-desmethyl Gleevec
Molecular Formula	C ₂₉ H ₃₃ N ₇ O ₄ S[4][5]
Molecular Weight	575.7 g/mol [4]
CAS Number	404844-03-7[4][5]
Solubility in DMSO	Soluble (Slightly)[5], 14 mg/mL[2][3]
Appearance	Light Yellow to Yellow Solid[5]

Experimental Protocol

This protocol outlines a comprehensive stability study of **N-Desmethyl imatinib mesylate** in DMSO.

Materials and Reagents

- **N-Desmethyl imatinib mesylate** (≥95% purity)[2][6]
- Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)
- Acetonitrile (ACN, HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)[7][8][9]
- Formic acid (LC-MS grade)[7][8][9]
- Ammonium acetate (LC-MS grade)[7][8][9]
- Deionized water (18.2 MΩ·cm)
- Low-binding polypropylene microcentrifuge tubes or amber glass vials[10]
- Calibrated analytical balance

- Calibrated pipettes
- Vortex mixer
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector, or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[11\]](#)[\[12\]](#)

Stock Solution Preparation

- Accurately weigh a sufficient amount of **N-Desmethyl imatinib mesylate** powder.
- Dissolve the compound in anhydrous DMSO to prepare a stock solution of a desired high concentration (e.g., 10 mM). Ensure complete dissolution by vortexing.[\[10\]](#)
- This initial stock solution will serve as the Time 0 (T₀) sample.

Stability Study Design

- Aliquoting: Aliquot the stock solution into multiple low-binding polypropylene microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles of the main stock.[\[10\]](#)
- Storage Conditions: Store the aliquots under a matrix of conditions to assess the impact of temperature, light, and freeze-thaw cycles.
 - Temperature: -80°C, -20°C, 4°C, and Room Temperature (RT, ~25°C).[\[10\]](#)
 - Light Exposure: Protect one set of samples at each temperature from light using amber vials or by wrapping in aluminum foil. Expose a parallel set to ambient light conditions at room temperature.
 - Freeze-Thaw Cycles: Subject a set of aliquots stored at -20°C and -80°C to multiple freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles). A single cycle consists of freezing for at least 12 hours followed by thawing to room temperature.[\[10\]](#)[\[13\]](#)

- Time Points: Analyze the samples at various time points to determine the degradation rate. Suggested time points include: 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month, 3 months, and 6 months.[\[10\]](#)

Sample Analysis (LC-MS/MS Method)

A sensitive and specific LC-MS/MS method is recommended for accurate quantification of N-Desmethyl imatinib. The following is a suggested starting method based on published literature, which should be validated for this specific application.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Chromatographic Conditions:
 - Column: Thermo BDS Hypersil C18 column (4.6 × 100 mm, 2.4 µm) or equivalent.[\[7\]](#)[\[8\]](#)[\[9\]](#)
 - Mobile Phase: Isocratic elution with Methanol:Water (55:45, v/v) containing 0.1% formic acid and 0.2% ammonium acetate.[\[7\]](#)[\[8\]](#)[\[9\]](#)
 - Flow Rate: 0.7 mL/min.[\[7\]](#)[\[8\]](#)[\[9\]](#)
 - Column Temperature: 30°C.
 - Injection Volume: 5-10 µL.
- Mass Spectrometric Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM) Transitions:
 - N-Desmethyl imatinib: m/z 480 → 394.[\[7\]](#)[\[8\]](#)[\[9\]](#)
 - Imatinib (as a potential reference): m/z 494 → 394.[\[7\]](#)[\[8\]](#)[\[9\]](#)
 - Optimize cone voltage and collision energy for maximum signal intensity.

Sample Preparation for Analysis

- At each designated time point, retrieve one aliquot from each storage condition.

- Thaw the frozen samples to room temperature.
- Prepare a working solution by diluting the DMSO stock solution in the initial mobile phase to a concentration within the linear range of the calibration curve (e.g., 1 µg/mL).
- Inject the prepared sample into the LC-MS/MS system.

Data Analysis

- Construct a calibration curve using freshly prepared standards of **N-Desmethyl imatinib mesylate** in DMSO, followed by dilution in the mobile phase.
- Quantify the concentration of N-Desmethyl imatinib in each sample at each time point.
- Calculate the percentage of the compound remaining at each time point relative to the initial concentration at T₀.
 - % Remaining = (Concentration at T_x / Concentration at T₀) * 100
- A compound is generally considered stable if the percentage remaining is within ±15% of the initial concentration.

Data Presentation

The stability data should be summarized in a clear and concise table for easy comparison of different storage conditions.

Table 1: Stability of **N-Desmethyl Imatinib Mesylate** (10 mM) in DMSO under Various Storage Conditions

Time Point	-80°C	-20°C	4°C	Room Temp (Protected from Light)	Room Temp (Exposed to Light)	-20°C (3 Freeze-Thaw Cycles)
% Remaining (± SD)	% Remaining (± SD)	% Remaining (± SD)	% Remaining (± SD)	% Remaining (± SD)	% Remaining (± SD)	
T ₀	100.0 ± 1.5	100.0 ± 1.5	100.0 ± 1.5	100.0 ± 1.5	100.0 ± 1.5	100.0 ± 1.5
24 hours	99.8 ± 1.2	99.5 ± 1.8	99.1 ± 2.1	98.5 ± 2.5	95.2 ± 3.1	99.2 ± 1.9
1 week	99.2 ± 1.6	98.9 ± 2.0	97.8 ± 2.4	96.1 ± 2.8	90.7 ± 3.5	98.5 ± 2.2
1 month	98.5 ± 1.9	97.6 ± 2.3	95.2 ± 2.9	91.3 ± 3.3	82.4 ± 4.0	97.1 ± 2.6
3 months	97.9 ± 2.1	96.1 ± 2.8	91.7 ± 3.5	85.4 ± 4.1	70.1 ± 5.2	95.8 ± 3.0
6 months	97.1 ± 2.5	94.8 ± 3.2	88.3 ± 4.0	78.2 ± 4.8	58.9 ± 6.1	94.2 ± 3.4

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualization

Experimental Workflow

The overall experimental workflow for the stability testing of **N-Desmethyl imatinib mesylate** in DMSO is depicted in the following flowchart.

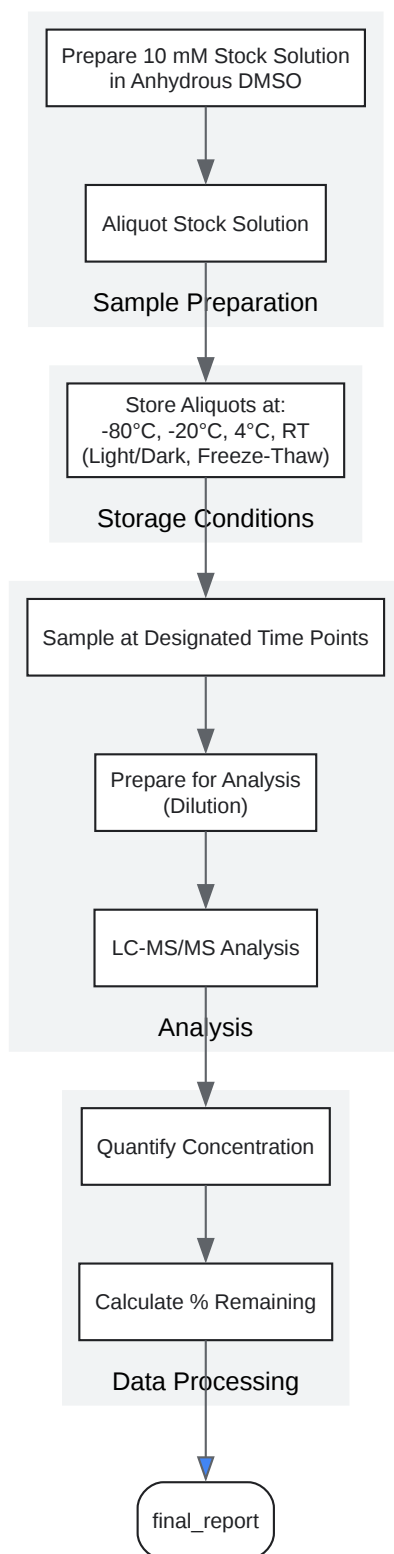


Figure 1: Experimental Workflow

[Click to download full resolution via product page](#)Caption: Workflow for **N-Desmethyl imatinib mesylate** stability testing.

Recommendations

- For long-term storage of **N-Desmethyl imatinib mesylate** in DMSO, it is recommended to store aliquots at -80°C and protected from light to minimize degradation.
- Avoid repeated freeze-thaw cycles of the stock solution. If frequent use is anticipated, prepare smaller volume aliquots.
- It is crucial to use anhydrous DMSO as water content can accelerate the degradation of susceptible compounds.[10]
- Always perform a stability study for your specific experimental conditions and compound concentration.

By following this detailed protocol, researchers can confidently assess the stability of **N-Desmethyl imatinib mesylate** in DMSO, ensuring the integrity and reliability of their experimental data.

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